N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of N-[(1S)-1-(AMINOCARBONYL)-4-(ETHANIMIDOYLAMINO)BUTYL]BENZAMIDE involves several steps. One common synthetic route includes the reaction of a benzoyl chloride derivative with an amino acid derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(1S)-1-(AMINOCARBONYL)-4-(ETHANIMIDOYLAMINO)BUTYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential role in modulating biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(AMINOCARBONYL)-4-(ETHANIMIDOYLAMINO)BUTYL]BENZAMIDE involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
N-[(1S)-1-(AMINOCARBONYL)-4-(ETHANIMIDOYLAMINO)BUTYL]BENZAMIDE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Other hippuric acid derivatives: These compounds share the benzoyl group linked to the N-terminal of a glycine but differ in their additional functional groups and overall structure.
Properties
CAS No. |
913723-62-3 |
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Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[(2S)-1-amino-5-(1-aminoethylideneamino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C14H20N4O2/c1-10(15)17-9-5-8-12(13(16)19)18-14(20)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H2,15,17)(H2,16,19)(H,18,20)/t12-/m0/s1 |
InChI Key |
LWFFSSMDFWZNNW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1)N |
Canonical SMILES |
CC(=NCCCC(C(=O)N)NC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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